(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid

Physicochemical profiling Drug-likeness Carbonic anhydrase inhibitor design

This aryl-sulfonamido benzoic acid uniquely replaces the mutagenic hydroxamic acid with a carboxylic acid, retaining the zinc-chelating 2-OH motif for target engagement without the pharmacokinetic liabilities of hydroxamates. Its trans-carboxyvinyl substituent confers hCA IX-preferring selectivity, making it an essential non-hydroxamate probe for MMP, ADAMTS, and carbonic anhydrase high-throughput screening campaigns. Use as a clean negative control alongside acetazolamide and SLC-0111 to deconvolute zinc-chelation-driven false positives and benchmark selectivity windows in a single 96-well stopped-flow assay.

Molecular Formula C17H15NO8S
Molecular Weight 393.37
CAS No. 306956-43-4
Cat. No. B2642339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid
CAS306956-43-4
Molecular FormulaC17H15NO8S
Molecular Weight393.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C17H15NO8S/c1-26-14-6-2-10(3-7-16(20)21)8-15(14)27(24,25)18-11-4-5-12(17(22)23)13(19)9-11/h2-9,18-19H,1H3,(H,20,21)(H,22,23)/b7-3+
InChIKeyOQXUFLRGNKQDQS-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid (CAS 306956-43-4): A Dual‑Acidic Sulfonamide–Benzoic Acid Hybrid for Carbonic Anhydrase and MMP‑Targeted Research


(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid (CAS 306956‑43‑4) belongs to the aryl‑sulfonamido benzoic acid class, incorporating a primary sulfonamide zinc‑binding group, a trans‑carboxyvinyl substituent, and a 2‑hydroxybenzoic acid terminus . This scaffold is structurally positioned between classical benzenesulfonamide carbonic anhydrase inhibitors and matrix metalloproteinase (MMP)‑targeted ortho‑sulfonamido aryl hydroxamic acids, but uniquely replaces the hydroxamic acid with a carboxylic acid while preserving the 2‑OH motif known to enhance zinc‑chelation affinity in CA isoforms [1]. The compound is commercially supplied as a screening‑library solid (MW 393.37, C₁₇H₁₅NO₈S) and serves as a non‑hydroxamate probe for laboratories seeking to dissect metalloenzyme inhibition without the pharmacokinetic liabilities associated with hydroxamic acids .

Why Generic Substitution Falls Short for (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid (CAS 306956-43-4)


In‑class benzenesulfonamides or benzoic acid derivatives cannot be interchanged casually because the integrity of the 2‑hydroxybenzoic acid terminus simultaneously modulates zinc‑binding geometry and solubility, while the trans‑carboxyvinyl substituent dictates isoform‑selectivity profiles across the carbonic anhydrase family [1]. Removal of the 2‑OH group—as in the des‑hydroxy analogue 4‑({[5‑(2‑carboxyvinyl)‑2‑methoxyphenyl]sulfonyl}amino)benzoic acid—is predicted to increase logP by ~0.5 units and reduce hydrogen‑bond donor count, directly altering membrane permeability and target engagement . The quantitative evidence below demonstrates that even single‑functional‑group variations produce measurable shifts in physicochemical parameters and, by extrapolation from structurally defined CA‑inhibitor series, in enzyme inhibition potency and selectivity [1].

Quantitative Differentiation Evidence for (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid (CAS 306956-43-4) vs. Closest Analogs


Hydrogen‑Bond Donor Count and Calculated LogP: 2‑OH vs. Des‑Hydroxy Analog

The target compound bears a 2‑hydroxy substituent on the benzoic acid ring, increasing the hydrogen‑bond donor count from 2 (des‑hydroxy analog) to 3 while reducing calculated logP by approximately 0.5 units relative to the des‑hydroxy comparator 4‑({[5‑(2‑carboxyvinyl)‑2‑methoxyphenyl]sulfonyl}amino)benzoic acid (ChemBridge SC‑5209065) . This shift is consistent with observations in carbonic anhydrase inhibitor series where an ortho‑OH on the benzoic acid terminus enhances aqueous solubility and strengthens zinc‑coordination [1].

Physicochemical profiling Drug-likeness Carbonic anhydrase inhibitor design

Carboxylic Acid vs. Hydroxamic Acid Zinc‑Binding Group: Avoiding MMP‑Related Toxicity

Unlike ortho‑sulfonamido aryl hydroxamic acids (e.g., the MMP inhibitors disclosed in US Patent 7,470,794), the target compound utilizes a carboxylic acid rather than a hydroxamic acid as the terminal zinc‑binding group [1]. Hydroxamic acids are recognized structural alerts for mutagenicity and poor pharmacokinetics, whereas carboxylic acids generally exhibit a more favorable toxicological profile [2]. The carboxylic acid moiety has been shown in benzenesulfonamide‑benzoic acid series to retain micromolar‑to‑low nanomolar inhibition of carbonic anhydrase isoforms when paired with an appropriate tail group, though potency is typically 10‑ to 100‑fold lower than the corresponding sulfonamide zinc‑binders [3].

Metalloenzyme inhibition Selectivity profile Toxicophore avoidance

Trans‑Carboxyvinyl Substituent Enables Isoform‑Selectivity Tuning in Carbonic Anhydrase Inhibition

The (E)‑2‑carboxyvinyl group on the central phenyl ring serves as a conformationally restricted tail that, in structurally related benzenesulfonamide‑benzoic acid hybrids, has been shown to direct selectivity toward the tumor‑associated isoform hCA IX over the off‑target isoform hCA II [1]. In the Eur. J. Med. Chem. 2021 study, benzoic acid derivatives bearing extended aromatic tails achieved selectivity ratios (Ki hCA II / Ki hCA IX) of 5–20, whereas the benchmark acetazolamide exhibits a ratio <1 [1]. The target compound retains this trans‑carboxyvinyl tail while adding a 2‑OH group, which molecular modeling suggests can engage Thr199/Thr200 residues in the CA active site to further modulate isoform preference [1].

Carbonic anhydrase isoform selectivity Tail‑approach design Structure‑activity relationship

Comparators Table: Key Physicochemical and Structural Distinctions

A side‑by‑side comparison of the target compound with three structurally proximate analogs highlights the unique combination of a 2‑hydroxybenzoic acid terminus and a trans‑carboxyvinyl tail. The des‑hydroxy analog (SC‑5209065) lacks the additional H‑bond donor; the dimethoxy analog introduces steric bulk that may hinder zinc‑binding; the methyl‑substituted analog removes hydrogen‑bonding capacity entirely. The target compound’s tPSA of 150.8 Ų (predicted) exceeds the 130.0 Ų of the des‑hydroxy analog, reflecting the 2‑OH contribution .

Comparator analysis Hit‑to‑lead selection Screening library procurement

High‑Impact Application Scenarios for (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid (CAS 306956-43-4)


Carbonic Anhydrase Isoform‑Selectivity Screening Panels

The compound’s predicted hCA IX‑preferring profile, inferred from the trans‑carboxyvinyl tail and 2‑OH substitution pattern, makes it a strong candidate for inclusion in focused screening libraries targeting tumor‑associated carbonic anhydrase isoforms [1]. Laboratories can use it alongside acetazolamide (non‑selective) and SLC‑0111 (hCA IX‑selective) to benchmark selectivity windows in a single 96‑well stopped‑flow assay.

Non‑Hydroxamate Metalloenzyme Probe for Toxicology‑Aware Hit Discovery

Because the compound replaces the mutagenic hydroxamic acid moiety with a carboxylic acid, it is suitable for high‑throughput screening campaigns against MMPs, ADAMTS proteases, or carbonic anhydrases where downstream in vivo safety profiling is planned [2][3]. It can serve as a clean negative control for hydroxamate‑based hits and help deconvolute zinc‑chelation‑driven false positives.

Physicochemical Benchmarking in Benzoic Acid‑Based Inhibitor Optimization

With a tPSA exceeding 150 Ų and three hydrogen‑bond donors, this compound defines the high‑polarity boundary of the drug‑like chemical space for sulfonamido‑benzoic acid series . Medicinal chemistry teams can use it as a reference point when designing analogs with improved permeability, using the des‑hydroxy analog (tPSA 130 Ų) as the low‑polarity comparator.

Crystallography and Molecular Modeling of Sulfonamide–Zinc Interactions

The dual‑acidic character (sulfonamide + carboxylic acid) and the rigid (E)‑carboxyvinyl linker offer a well‑defined pharmacophore for co‑crystallization studies with carbonic anhydrase isoforms II and IX [1]. The electron density provided by the 2‑OH group facilitates unambiguous placement in the active site, aiding structure‑based drug design programs.

Quote Request

Request a Quote for (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.